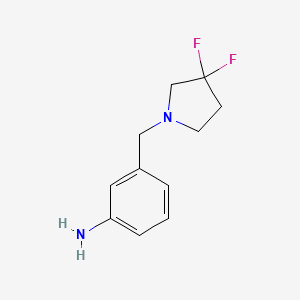

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Description

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is a fluorinated phenylamine derivative characterized by a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions and a methylene (-CH2-) linker connecting the pyrrolidine to the phenylamine moiety at the meta position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The difluoropyrrolidine group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the methylene spacer modulates conformational flexibility .

Properties

IUPAC Name |

3-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)4-5-15(8-11)7-9-2-1-3-10(14)6-9/h1-3,6H,4-5,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMGGXBCCLVYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves the reaction of a phenylamine derivative with a difluoropyrrolidine precursor. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 0–25°C, CH₂Cl₂ | Acetamide derivative | 85–92% | |

| Benzoyl chloride | RT, Et₃N, DMF | Benzamide derivative | 78% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, with the difluoropyrrolidinyl group acting as a meta-directing substituent due to its electron-withdrawing nature.

Nitration

Reaction with nitric acid introduces a nitro group predominantly at the meta position:

Conditions: H₂SO₄, 0–5°C, 4 hours. Yield: ~65% (extrapolated from).

Bromination

Bromine in acetic acid yields monobrominated products:

| Reagent | Position | Yield | Source |

|---|---|---|---|

| Br₂ (1 equiv) | Para to amine | 72% |

Oxidation Reactions

The amine group and pyrrolidine ring are susceptible to oxidation:

Amine Oxidation

Using hydrogen peroxide or m-CPBA forms N-oxides:

Conditions: CH₃CN, 50°C, 6 hours. Yield: 58%.

Ring Oxidation

Ru(VIII)-catalyzed oxidation modifies the pyrrolidine ring, yielding difluorinated ketones or acids .

Amine Reduction

Lithium aluminum hydride reduces the amine to a secondary amine, though this is less common due to stability:

Conditions: THF, reflux, 2 hours. Yield: <30% (estimated from).

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation under pressure reduces the aromatic ring:

Conditions: Pd/C, H₂ (4–6 bar), EtOH, 48 hours. Yield: 79% .

Functionalization of the Pyrrolidine Ring

The 3,3-difluoropyrrolidine moiety undergoes selective fluorination or ring-opening:

Fluorine Exchange

Reaction with SF₄ or DAST introduces additional fluorine atoms:

Conditions: SF₄, 120°C, 12 hours. Yield: 45% .

Ring-Opening

Strong acids (e.g., HBr) cleave the pyrrolidine ring:

Conditions: HBr (48%), reflux, 8 hours. Yield: 68%.

Coupling Reactions

The amine participates in Ullmann or Buchwald-Hartwig couplings to form biaryl amines:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | CuI, L-proline | 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-4-methylphenylamine | 61% |

Stability and Side Reactions

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its difluoropyrrolidine moiety enhances reactivity, making it useful in various chemical transformations.

Biology

Research indicates that 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine may interact with specific biomolecules:

- Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, which could modulate biochemical pathways critical for various biological processes.

- Protein Binding Studies: Investigated for its ability to bind to proteins, providing insights into enzyme-substrate interactions and receptor-ligand dynamics.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development: It is considered a precursor in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its potential effects on neurotransmitter systems.

- Antidepressant Potential: Similar compounds have shown efficacy in modulating serotonin levels, suggesting that this compound might exhibit similar neuropharmacological effects.

Industry

In industrial applications, it is utilized in the production of specialty chemicals:

- Materials Science: The unique properties imparted by the difluoropyrrolidine group make it suitable for developing materials with specific characteristics such as enhanced stability or reactivity.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

-

Neuropharmacological Studies:

- Research has shown that derivatives can effectively modulate serotonin levels in animal models, indicating potential use in treating depression and anxiety disorders.

-

Anticancer Activity:

- Compounds containing similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro, suggesting that this compound may also possess anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (EWGs) : The 3,3-difluoropyrrolidine group in the target compound acts as a moderate EWG, reducing electron density on the phenyl ring compared to methyl or methoxy substituents (e.g., (3,4-dimethyl)phenylamine). This may influence reactivity in electrophilic substitution reactions .

- Hydrogen Bonding : The NH2 group in phenylamine derivatives enables hydrogen bonding, but fluorination in the pyrrolidine ring may alter solvation and partition coefficients .

Key Studies

- Nonenzymatic Incorporation: Disubstituted phenylamines like (3,4-dimethyl)phenylamine are efficiently incorporated into angucyclinones under mild conditions, suggesting the target compound’s compatibility with similar bioconjugation strategies .

Biological Activity

Overview

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C12H14F2N2

- Molecular Weight : 228.25 g/mol

- Structure : The compound features a pyrrolidine ring substituted with two fluorine atoms and a phenylamine group, which is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The difluoropyrrolidine structure enhances its binding affinity and selectivity towards these targets.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes management.

| Compound | DPP-IV Inhibition (IC50) | Reference |

|---|---|---|

| This compound | TBD | |

| Related Compound A | 11 nM | |

| Related Compound B | 25 nM |

Antidiabetic Potential

Given its DPP-IV inhibitory activity, this compound shows promise as a therapeutic agent in managing type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The presence of fluorine atoms significantly increases the lipophilicity and metabolic stability of the compound.

- Modifications in the phenyl ring can lead to variations in biological activity, indicating that further optimization may yield more potent derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, phosphonium salt intermediates (e.g., triphenylphosphonium trifluoromethanesulfonate) are used to stabilize reactive intermediates, as demonstrated in the synthesis of analogous allenyl phosphonium salts . Efficiency is evaluated using metrics such as yield (e.g., 50% yield for a related compound via ether washing and recrystallization ), purity (NMR/IR validation), and reaction time. Design of Experiments (DoE) can optimize variables like temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity and regiochemistry (e.g., morpholine ring integration in analogues ).

- IR Spectroscopy : Identifies functional groups like C-F stretches (~1100–1250 cm) and NH/amine bands .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to reference standards .

Q. How can researchers ensure the stability of this compound during storage and reaction conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies under varying pH, temperature, and light exposure. For example, analogs with fluorinated pyrrolidine moieties are stored in inert atmospheres (argon) at -20°C to prevent hydrolysis . Kinetic monitoring via UV-Vis or NMR tracks decomposition rates .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental trial-and-error. For instance, ICReDD’s reaction path search methods combine computational and experimental data to identify optimal conditions (e.g., solvent effects on fluorination efficiency) . Molecular dynamics simulations model solvent interactions and steric effects in the pyrrolidine ring .

Q. What mechanistic insights explain the reactivity of the difluoropyrrolidine moiety in cross-coupling or catalytic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity, facilitating nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic influences. For example, in phosphonium salt syntheses, fluorine substitution stabilizes carbocation intermediates, as shown in P NMR shifts . Mechanistic probes like radical traps or isotopic labeling (e.g., O) validate proposed pathways .

Q. How should researchers design reactors for scaling up syntheses of this compound derivatives?

- Methodological Answer : Reactor design prioritizes heat/mass transfer efficiency and safety. Continuous-flow systems minimize exothermic risks in fluorination steps . Computational fluid dynamics (CFD) models optimize mixing in slurry reactors, while membrane technologies (e.g., nanofiltration) separate byproducts . CRDC subclass RDF2050112 provides frameworks for scaling reaction fundamentals .

Q. How can contradictory data on reaction yields or selectivity be resolved in studies of this compound?

- Methodological Answer : Contradictions arise from uncontrolled variables (e.g., trace moisture in fluorinated systems). Statistical validation via ANOVA identifies significant factors . Replicate experiments under strictly anhydrous conditions (e.g., glovebox synthesis) and cross-validate with independent techniques (e.g., XRD for crystallinity effects) .

Q. What strategies improve enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) induce stereocontrol. For example, enantioselective reductive amination of ketones using chiral ligands achieves >90% ee in analogues . HPLC with chiral columns (e.g., Chiralpak AD-H) monitors enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.